![molecular formula C11H11ClF3N3O2 B2618465 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1183506-88-8](/img/structure/B2618465.png)
2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide, commonly known as CFTR modulator, is a chemical compound that has been extensively studied for its potential therapeutic applications in treating cystic fibrosis.
Mechanism of Action
CFTR modulator works by targeting the CFTR protein, which is located on the surface of cells in the lungs, pancreas, and other organs. CFTR modulator binds to a specific site on the CFTR protein, known as the regulatory domain, and stabilizes the protein in an open conformation, allowing for increased movement of salt and water in and out of cells. This leads to improved lung function and reduced respiratory symptoms in patients with cystic fibrosis.
Biochemical and Physiological Effects:
CFTR modulator has been shown to improve lung function and reduce respiratory symptoms in patients with cystic fibrosis. Specifically, CFTR modulator has been shown to increase the amount of salt and water movement in and out of cells in the lungs, leading to improved mucus clearance and reduced inflammation. CFTR modulator has also been shown to improve pancreatic function in patients with cystic fibrosis, leading to improved digestion and absorption of nutrients.
Advantages and Limitations for Lab Experiments
CFTR modulator has several advantages for lab experiments, including its ability to improve CFTR protein function and its potential therapeutic applications in treating cystic fibrosis. However, CFTR modulator also has several limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for CFTR modulator research, including the development of new CFTR modulators with improved potency and selectivity, the identification of new therapeutic applications for CFTR modulators, and the development of new drug delivery strategies for CFTR modulators. Additionally, there is ongoing research into the underlying mechanisms of cystic fibrosis and the role of CFTR modulators in treating the disease.
Synthesis Methods
CFTR modulator is synthesized through a multistep process that involves the reaction of 2-chloro-4-pyridinecarboxylic acid with N-methylformamide to form 2-(2-chloropyridin-4-yl)-N-methylformamide. This intermediate is then reacted with 2,2,2-trifluoroethylamine and acetic anhydride to form the final product, CFTR modulator.
Scientific Research Applications
CFTR modulator has been extensively studied for its potential therapeutic applications in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTR modulator works by targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water in and out of cells. CFTR modulator has been shown to improve CFTR protein function, leading to improved lung function and reduced respiratory symptoms in patients with cystic fibrosis.
properties
IUPAC Name |
2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3O2/c1-18(5-9(19)17-6-11(13,14)15)10(20)7-2-3-16-8(12)4-7/h2-4H,5-6H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPDJZXSQUEMCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC(F)(F)F)C(=O)C1=CC(=NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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